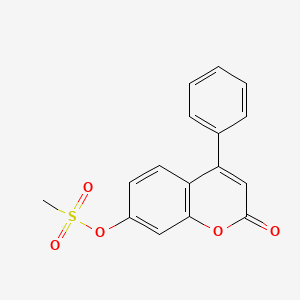

2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

Description

2-Oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a coumarin derivative characterized by a phenyl group at the C4 position and a methanesulfonate ester at the C7 hydroxyl group. Coumarins are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The methanesulfonate group (-SO₂CH₃) introduces a strong electron-withdrawing effect, which may enhance metabolic stability and influence intermolecular interactions compared to other ester derivatives (e.g., acetate, benzoate) .

Properties

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)20-15(13)9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGUQWITZRKGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The chromen-2-one core can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the chromen-2-one core .

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to reduced inflammation and cell damage .

Comparison with Similar Compounds

Key Observations :

- Methanesulfonate vs. Acetate/Benzoate : The methanesulfonate group’s sulfonyl moiety increases polarity and solubility in polar solvents compared to acetate or benzoate esters. This may also reduce passive membrane permeability but improve interactions with charged biological targets .

- Steric Effects : Bulky substituents (e.g., benzoate) can impede nucleophilic attack, slowing hydrolysis rates compared to smaller groups like methanesulfonate .

Crystallographic and Stability Data

Crystal structures of sulfonate derivatives reveal:

- Hydrogen Bonding : Sulfonyl oxygen atoms participate in intermolecular H-bonds, stabilizing crystal packing (e.g., 4-fluorobenzenesulfonate forms C–H···O interactions) .

- Torsional Angles : The dihedral angle between the coumarin core and sulfonate group ranges from 71.40° to 83.63°, influencing molecular conformation .

- Software Tools : SHELXL and WinGX are widely used for refinement and structure analysis .

Biological Activity

2-Oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature, yielding the target compound efficiently.

Antimicrobial Properties

Research indicates that 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and others. For instance, derivatives of similar chromen compounds have demonstrated IC50 values as low as 0.47 μM against MCF-7 cells, suggesting potent activity . The proposed mechanism includes the induction of apoptosis and modulation of signaling pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Additionally, 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has been explored for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated tissue damage .

The biological effects of 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in oxidative stress and inflammation.

- Cellular Signaling Modulation : It may affect signaling pathways that regulate cell proliferation and survival.

- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic signals, the compound promotes programmed cell death in cancer cells .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Oxo-4-phenyl-2H-chromen-7-yl methanesulfonate | Chromen derivative | Antimicrobial, anticancer, anti-inflammatory |

| 2-Oxo-2H-chromen-7-yloxyacetate | Chromen derivative | Anticancer (IC50 ~0.47 μM) |

| 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yloxyacetate | Chromen derivative | Antimicrobial, anticancer |

The uniqueness of 2-Oxo-4-phenyl-2H-chromen-7-yl methanesulfonate lies in its specific functional group (methanesulfonate), which enhances its reactivity and biological activity compared to other chromen derivatives.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study demonstrated that derivatives similar to 2-Oxo-4-phenyloxychromen exhibited potent activity against MCF-7 cells, indicating a promising avenue for developing new anticancer agents .

- Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Inflammation Studies : Research indicated that treatment with this compound reduced markers of inflammation in animal models, supporting its use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate?

The compound is typically synthesized via O-sulfonylation of 7-hydroxy-4-phenylcoumarin with methanesulfonyl chloride. A base such as triethylamine or potassium carbonate is used in an aprotic solvent (e.g., dichloromethane or acetone) under ambient or reflux conditions. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures high yields (60–85%) .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., phenyl at C4, sulfonate at C7).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 356.08).

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds and π-π stacking interactions are modeled using WinGX/ORTEP .

- Example : A related sulfonate ester (4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate) showed a dihedral angle of 85.2° between the coumarin and sulfonate planes, critical for packing analysis .

Q. How do substituent modifications influence biological activity?

- Structure-Activity Relationship (SAR) Table :

| Substituent Position | Modification | Impact on Activity |

|---|---|---|

| C7 (sulfonate) | Methanesulfonyl vs. benzenesulfonyl | Enhanced solubility with methanesulfonyl; benzenesulfonyl improves enzyme binding affinity . |

| C4 (phenyl) | Electron-withdrawing groups (e.g., -NO) | Increased cytotoxicity but reduced metabolic stability . |

Q. What strategies mitigate contradictions in spectral data during structural characterization?

- Contradiction Example : Discrepancies in H NMR coupling constants due to rotameric equilibria.

- Resolution :

- Variable-temperature NMR to freeze conformational changes.

- DFT calculations (e.g., Gaussian 09) to model energetically favorable conformers .

Q. How can synthetic byproducts be minimized during sulfonylation?

- Optimized Conditions :

- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.

- Slow addition of methanesulfonyl chloride to avoid exothermic side reactions.

- Low temperature (0–5°C) for base-sensitive substrates .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can reaction yields be improved for scale-up synthesis?

Q. What analytical approaches resolve overlapping signals in NMR spectra?

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm sulfonate linkage.

- DOSY : Differentiate between monomeric and aggregated species in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.